molecular formula C7H5N5 B13101466 3-Amino-6-(cyanomethyl)pyrazine-2-carbonitrile

3-Amino-6-(cyanomethyl)pyrazine-2-carbonitrile

Cat. No.: B13101466
M. Wt: 159.15 g/mol
InChI Key: UKKVDBNWIBZXAM-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 3-Amino-6-(cyanomethyl)pyrazine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-3-cyanopyrazine with sodium cyanide in the presence of a copper(I) iodide catalyst . The reaction is typically carried out in an inert atmosphere at elevated temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

3-Amino-6-(cyanomethyl)pyrazine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Amino-6-(cyanomethyl)pyrazine-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential antimicrobial properties.

    Medicine: Research has explored its potential as a precursor for pharmaceutical compounds with therapeutic effects.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-6-(cyanomethyl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the growth of certain bacteria by interfering with their metabolic processes . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

3-Amino-6-(cyanomethyl)pyrazine-2-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C7H5N5

Molecular Weight

159.15 g/mol

IUPAC Name

3-amino-6-(cyanomethyl)pyrazine-2-carbonitrile

InChI

InChI=1S/C7H5N5/c8-2-1-5-4-11-7(10)6(3-9)12-5/h4H,1H2,(H2,10,11)

InChI Key

UKKVDBNWIBZXAM-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C(=N1)N)C#N)CC#N

Origin of Product

United States

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